2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c27-19(22-15-3-1-4-16(13-15)26(29)30)14-32-20-17-5-2-6-18(17)25(21(28)23-20)8-7-24-9-11-31-12-10-24/h1,3-4,13H,2,5-12,14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCCWAIVRDIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural components:
- Morpholinoethyl group : Contributes to the compound’s solubility and biological activity.
- Tetrahydro-cyclopenta[d]pyrimidine moiety : Implicated in various biological interactions.
- Nitrophenyl acetamide : Known for its role in enhancing pharmacological effects.
Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : 342.39 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biochemical pathways:
- CNS Activity : Similar compounds have demonstrated central nervous system depressant effects, leading to potential applications in treating anxiety and sleep disorders. The mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .
- Antioxidant Properties : The nitrophenyl group is known to exhibit antioxidant properties, which may protect cells from oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is required to elucidate specific mechanisms and efficacy against various pathogens .
In Vitro Studies
Studies conducted on similar compounds have shown varied biological activities:
| Activity Type | Effect | Reference |
|---|---|---|
| CNS Depressant | Sedative effects observed at doses of 40–400 mg/kg | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth |
In Vivo Studies
Animal model studies indicate that the compound may exhibit:
- Sedative Effects : Inducing calming effects at specific dosages.
- Neuroprotective Effects : Potentially protecting against neurodegeneration due to oxidative stress.
Case Study 1: CNS Depressant Effects
In a study involving rodents, administration of the compound at varying doses resulted in significant sedation compared to control groups. Behavioral assessments indicated reduced locomotion and increased sleep duration, suggesting efficacy as a sedative agent.
Case Study 2: Antioxidant Activity
A separate study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in formulations aimed at neuroprotection.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target’s cyclopenta[d]pyrimidine core is distinct from thieno-pyrimidine (compound 24) or simpler pyrimidinones (compounds 5.6, 5.15). The fused cyclopentane ring may enhance rigidity and influence binding interactions .
Substituent Effects: Morpholinoethyl vs. Thieno/Chloro Groups: The morpholinoethyl group in the target compound likely improves solubility compared to the lipophilic thieno group in compound 24 or dichlorophenyl in 5.6 . 3-Nitrophenyl vs. Other Aryl Groups: The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to electron-rich phenoxyphenyl (5.15) but enhance interactions with polar enzyme pockets .
Synthetic Yields :
- Yields for analogs vary widely (53–85%), with higher yields for simpler alkylation reactions (e.g., compound 2 at 85% ). The target’s synthesis, involving multiple bulky groups, may face challenges in efficiency.
Physicochemical and Spectral Comparisons
Table 2: Spectral and Analytical Data
Key Observations:
- NMR Signatures: The target’s morpholinoethyl group would likely show resonances near δ 3.5–4.0 (morpholine CH$_2$) and δ 2.5–3.0 (ethyl linkage), distinct from the methyl or chloro-substituted analogs .
- Elemental Analysis : Compound 5.6’s close match between calculated and found values (e.g., 45.29% C vs. 45.36% calc.) underscores the precision of its synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
